6-benzyl-3-(4-chlorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one 6-benzyl-3-(4-chlorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Brand Name: Vulcanchem
CAS No.: 893913-72-9
VCID: VC6618651
InChI: InChI=1S/C17H12ClN5O/c18-13-6-8-14(9-7-13)23-16-15(20-21-23)17(24)22(11-19-16)10-12-4-2-1-3-5-12/h1-9,11H,10H2
SMILES: C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl
Molecular Formula: C17H12ClN5O
Molecular Weight: 337.77

6-benzyl-3-(4-chlorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

CAS No.: 893913-72-9

Cat. No.: VC6618651

Molecular Formula: C17H12ClN5O

Molecular Weight: 337.77

* For research use only. Not for human or veterinary use.

6-benzyl-3-(4-chlorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one - 893913-72-9

Specification

CAS No. 893913-72-9
Molecular Formula C17H12ClN5O
Molecular Weight 337.77
IUPAC Name 6-benzyl-3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-one
Standard InChI InChI=1S/C17H12ClN5O/c18-13-6-8-14(9-7-13)23-16-15(20-21-23)17(24)22(11-19-16)10-12-4-2-1-3-5-12/h1-9,11H,10H2
Standard InChI Key GYSMRZRNLUUNNW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl

Introduction

6-Benzyl-3-(4-chlorophenyl)-3H,6H,7H- triazolo[4,5-d]pyrimidin-7-one is a synthetic organic compound belonging to the class of triazolopyrimidines. This compound features a complex structure characterized by a triazole ring fused to a pyrimidine moiety, with additional benzyl and chlorophenyl substituents. Despite the lack of specific literature on this exact compound, its structural similarity to other triazolopyrimidines suggests potential biological activities and applications in medicinal chemistry.

Potential Biological Activities

Triazolopyrimidines have been explored for various biological activities, including antiviral, antibacterial, and anticancer properties. Their mechanism often involves the inhibition of specific enzymes or receptors, which can lead to therapeutic effects such as the suppression of cell proliferation and induction of apoptosis.

Synthesis Methods

While specific synthesis methods for 6-benzyl-3-(4-chlorophenyl)-3H,6H,7H- triazolo[4,5-d]pyrimidin-7-one are not detailed, similar compounds are synthesized through reactions involving triazole and pyrimidine precursors. Common reagents include phosphorus oxochloride and dimethylformamide, with reactions typically conducted at elevated temperatures.

Chemical Reactions

Triazolopyrimidines can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Oxidation can form oxo derivatives, while reduction yields reduced forms. Substitution reactions are common at the benzyl and chlorophenyl positions.

Data Table: Comparison of Similar Triazolopyrimidines

CompoundMolecular FormulaMolecular Weight (g/mol)Synthesis Conditions
6-Benzyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H- triazolo[4,5-d]pyrimidin-7-oneC18H14ClN5O351.79Organic solvents, elevated temperatures
3-Benzyl-6-[2-(4-chlorophenyl)-2-oxoethyl]-3H,6H,7H- triazolo[4,5-d]pyrimidin-7-oneC19H14ClN5O2379.8Phosphorus oxochloride, dimethylformamide
6-Benzyl-3-(4-chlorophenyl)-3H,6H,7H- triazolo[4,5-d]pyrimidin-7-oneC17H13ClN5OApprox. 333.77Not specified

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